6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a useful research compound. Its molecular formula is C14H18N4O4S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research has highlighted the synthesis of cyclic ketene-N,X-acetals from alkyl-1,3-oxazolines and alkyl-1,3-thiazolines, indicating a pathway for the generation of various pyrimidine diones under mild conditions (Zhou & Pittman, 2006). Additionally, efficient synthesis pathways have been developed for bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones, showcasing their application in the synthesis of human gonadotropin-releasing hormone (hGnRH) receptor antagonists (Pontillo & Chen, 2005).
Anticancer and Antiviral Properties
Studies on isothiazolopyrimidines have shown strong activity against various cancers, demonstrating the potential of this chemical structure as a new group of anticancer agents (Machoń, Wieczorek, & Mordarski, 1987). Furthermore, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to standard treatments, highlighting their potential as antiviral agents (Revankar et al., 1998).
Novel Compound Synthesis
Research has also focused on the creation of new compounds through the manipulation of pyrimidine structures. For instance, the synthesis of new thiazolo[3,2-a]pyrimidines has been explored, providing a foundation for further investigation into their pharmacological activities (Geies, El-Dean, El-Hafez, & Gaber, 1991). Additionally, the development of novel 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines showcases the versatility of pyrimidine derivatives in synthetic chemistry and their potential utility in medicinal chemistry (Barany, Hammer, Merrifield, & Bárány, 2005).
Properties
IUPAC Name |
6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-8(2)7-18-12(19)10-9(15-14(18)21)11(23-16-10)13(20)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZJBGDHKQWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.